molecular formula C12H19NO5 B3024277 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate CAS No. 869564-40-9

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

Cat. No. B3024277
CAS RN: 869564-40-9
M. Wt: 257.28
InChI Key: UCRLFGKYCFXSEA-UHFFFAOYSA-N
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Description

“1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 869564-40-9 . It has a molecular weight of 257.29 . The compound is a liquid-oil at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-tert-butyl 2-methyl 5-oxo-1,2-piperidinedicarboxylate . The InChI code for this compound is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound is a liquid-oil at room temperature . The storage temperature for this compound is at ambient temperature .

Scientific Research Applications

Synthesis of Novel Compounds

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is utilized in the synthesis of various novel compounds. For instance, it's used as an intermediate in synthesizing protein tyrosine kinase Jak3 inhibitors, contributing to the development of new therapeutic agents. The synthesis process involves multiple steps, including SN2 substitution, borohydride reduction, and oxidation, highlighting its role in complex chemical reactions (Chen Xin-zhi, 2011).

Piperidine Derivatives Synthesis

The compound serves as a precursor for the synthesis of piperidine derivatives. These derivatives are synthesized through various chemical reactions, such as the Mitsunobu reaction, and are important for the development of new chemical entities in pharmaceutical research (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Structural Analysis

This compound is used in studies involving X-ray and DFT analyses to understand the molecular and crystal structure of synthesized compounds. These studies contribute significantly to the field of material science and drug design, where understanding molecular interactions and stability is crucial (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).

Development of Synthons

It is utilized in the preparation of synthons for the development of diverse piperidine derivatives. These synthons are crucial for medicinal chemistry, enabling the creation of new drugs with potential therapeutic applications (A. I. Moskalenko, V. Boev, 2014).

Heterocycle-Fused Piperidine Derivatives

The compound plays a role in forming heterocycle-fused piperidine derivatives, which are important in the synthesis of complex organic molecules. These derivatives have applications in various fields, including pharmaceuticals and materials science (A. I. Moskalenko, V. Boev, 2014).

Novel Chiral Auxiliary

It is used in the synthesis of novel chiral auxiliaries, which are crucial in stereochemical control in organic synthesis. Chiral auxiliaries help in achieving the desired stereochemistry in complex organic reactions, essential in drug synthesis and development (A. Studer, T. Hintermann, D. Seebach, 1995).

Crystal Structure Analysis

Its derivatives are studied for their crystal structure, providing insights into molecular interactions and stability. Such studies are important for understanding the properties of materials and for the design of new molecules with desired properties (C. Didierjean, J. Marin, E. Wenger, J. Briand, A. Aubry, G. Guichard, 2004).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302+H312+H332;H315;H319;H335 . The precautionary statements include P301+P312;P305+P351+P338 .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-oxopiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRLFGKYCFXSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173090
Record name 1-(1,1-Dimethylethyl) 2-methyl 5-oxo-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

CAS RN

869564-40-9
Record name 1-(1,1-Dimethylethyl) 2-methyl 5-oxo-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869564-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-methyl 5-oxo-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid (2.0 g, 8.22 mmol) was dissolved in DMF (20 mL) under nitrogen and potassium carbonate (1.7 g, 12.33 mmol) was added, followed by iodomethane (620 μL, 9.95 mmol). The reaction mixture was stirred at room temperature under nitrogen for 23 h. Additional methyl iodide (256 μL, 4.11 mmol) was added and the reaction mixture was stirred at room temperature for 24 h. The reaction mixture was diluted with ethyl acetate (100 mL) and washed with saturated aqueous sodium bicarbonate solution (2×25 mL) and brine (2×25 mL), then dried over sodium sulfate and concentrated to dryness. The crude residue was purified by flash column chromatography (Biotage), eluting with 0 to 100% ethyl acetate in heptanes, to afford the title compound (2.42 g, 53%) as a pale yellow oil. δH (250 MHz, CDCl3) 4.70 (dt, J 59.4, 6.3 Hz, 1H), 4.35 (dd, J 27.3, 19.0 Hz, 1H), 3.90 (dd, J 19.0, 12.4 Hz, 1H), 3.77 (s, 3H), 2.56-1.95 (m, 4H), 1.45 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
620 μL
Type
reactant
Reaction Step Three
Quantity
256 μL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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